Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate
Overview
Description
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate is a useful research compound. Its molecular formula is C13H14ClNO4 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate acts as an inhibitor of JAK kinases . Upon binding to these kinases, it inhibits their activity, thereby disrupting the signal transduction of cytokines .
Biochemical Pathways
The inhibition of JAK kinases by this compound affects the cytokine pathways . These pathways mediate a broad range of biological functions, including many aspects of inflammation and immunity . The inhibition of JAK kinases leads to a decrease in the tyrosine phosphorylation of signal transducer and activator of transcription (STAT) proteins, ultimately affecting the transcriptional activation of specific gene sets .
Result of Action
The result of the action of this compound is the inhibition of JAK kinase activity . This leads to a decrease in the severity of diseases or conditions that are responsive to the inhibition of JAK kinase activity .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Janus kinase (JAK) activity, which is crucial in cytokine signal transduction pathways . The compound binds to the active site of JAK kinases, preventing their phosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins . This inhibition can modulate immune responses and inflammation.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving cytokines such as IL-6, IL-15, and IL-7 . By inhibiting JAK kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are observed in different cell types, including immune cells and cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with JAK kinases. The compound fits into the ATP-binding pocket of the kinase, blocking ATP access and preventing phosphorylation of tyrosine residues on STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes involved in immune responses and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of JAK-STAT signaling, affecting cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits JAK kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to cytokine signaling. It interacts with enzymes such as JAK kinases, modulating their activity and affecting downstream signaling cascades
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely mediated by passive diffusion and active transport mechanisms . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JAK kinases . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.
Properties
IUPAC Name |
tert-butyl [4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-13(2,3)19-12(17)18-11-9(14)6-7-15-10(11)5-4-8-16/h6-7,16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSQFHYXFJOAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=CN=C1C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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